3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid
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Description
“3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid” is a chemical compound with the CAS Number: 2416235-42-0 . It has a molecular weight of 246.06 . The IUPAC name for this compound is 3-(2-bromopyridin-4-yl)-2-hydroxypropanoic acid .
Synthesis Analysis
The synthesis of similar compounds, such as pyridinylboronic acids and esters, often involves halogen-metal exchange and borylation . Protodeboronation of pinacol boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for “3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid” is 1S/C8H8BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4,6,11H,3H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Organic Synthesis Building Blocks
3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid serves as a versatile building block in organic synthesis. Its bromopyridine moiety is particularly useful for constructing complex molecules through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for creating biaryl structures often found in pharmaceuticals .
Catalysis
In catalytic processes, this compound can facilitate transformations that are significant in the development of new chemical entities. For instance, it can be used in catalytic protodeboronation of boronic esters, a key step in the synthesis of various organic compounds .
Drug Discovery
The structural motif of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid is found in many drug molecules. Its incorporation into drug-like structures can lead to the discovery of novel therapeutic agents with improved pharmacological profiles .
properties
IUPAC Name |
3-(2-bromopyridin-4-yl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFAJMQEJWZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid |
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